(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Description
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (CAS: 119707-74-3) is a chiral binaphthol derivative with the molecular formula C₂₀H₁₂Br₂O₂ and a molecular weight of 444.12 g/mol. It features bromine substituents at the 3,3' positions of the naphthyl rings, which enhance its steric and electronic properties . This compound is widely employed in asymmetric synthesis, enantioselective catalysis, and chiral recognition. For example, it serves as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of flavanones with >97% accuracy and as a catalyst in the enantioselective allylation of cyclic enones . Its specific rotation, [α]²⁰/D = -90° (C=1, MeOH), underscores its strong chiral character .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
Bromination typically occurs in anhydrous chloroform or carbon tetrachloride under nitrogen atmosphere. Bromine (Br₂) is added dropwise to a stirred solution of (S)-BINOL at 0–5°C to control exothermicity and prevent over-bromination. The reaction proceeds via electrophilic aromatic substitution, with bromine targeting the 3- and 3'-positions due to steric and electronic effects.
Key Parameters:
Workup and Purification
Post-reaction, the mixture is quenched with sodium thiosulfate to neutralize excess Br₂. The crude product is filtered, washed with cold methanol, and recrystallized from dichloromethane/n-hexane.
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 65–75% after purification | |
| Purity | ≥97% (GC&T) | |
| Recrystallization | Dichloromethane/n-hexane (1:3 v/v) |
Alternative Brominating Agents and Catalysts
To improve selectivity and reduce toxicity, alternative brominating systems have been explored.
N-Bromosuccinimide (NBS) with Lewis Acids
NBS paired with FeCl₃ or AlCl₃ in dichloromethane achieves regioselective bromination at 25°C. This method reduces Br₂ handling risks and improves functional group tolerance.
Advantages:
Limitations:
-
Lower yields (50–60%) due to incomplete conversion.
Hydrobromic Acid (HBr) with Hydrogen Peroxide
Oxidative bromination using HBr and H₂O₂ in acetic acid provides a greener alternative. The reaction generates Br₂ in situ, minimizing hazardous storage.
| Brominating System | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Br₂ in CHCl₃ | 0–5 | 70 | 85 |
| NBS/FeCl₃ in CH₂Cl₂ | 25 | 55 | 90 |
| HBr/H₂O₂ in AcOH | 30 | 60 | 80 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advances employ continuous flow reactors to enhance scalability and reproducibility. Key benefits include:
-
Precise temperature control (±1°C).
-
Reduced reaction times (2–4 hours vs. 12 hours batch).
Case Study: A pilot plant achieved 80% yield using a tubular reactor with in-line quenching and crystallization.
Quality Control Metrics
Industrial batches are characterized by:
-
Chiral Purity: ≥99% ee (chiral HPLC).
-
Residual Solvents: <50 ppm (GC).
-
Heavy Metals: <10 ppm (ICP-MS).
Challenges and Optimization Strategies
Regioselectivity Issues
Over-bromination at 6,6'-positions remains a challenge. Strategies to mitigate this include:
Enantiomeric Purity Preservation
Racemization during bromination is minimized by:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Br₂ in CHCl₃ | 70 | 85 | Moderate | High (toxic waste) |
| NBS/FeCl₃ in CH₂Cl₂ | 55 | 90 | Low | Moderate |
| HBr/H₂O₂ in AcOH | 60 | 80 | High | Low |
| Continuous Flow | 80 | 85 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding debrominated biaryl compound.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
Scientific Research Applications
Chiral Catalysis
Role as a Chiral Ligand
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is widely recognized for its role as a chiral ligand in asymmetric synthesis. It enhances the efficiency of reactions that produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. This property makes it an essential component in the development of drugs where chirality significantly affects biological activity.
Case Study
In one study, researchers utilized this compound to facilitate asymmetric aldol reactions, demonstrating its ability to generate high yields of desired enantiomers with minimal by-products . The effectiveness of this compound in these reactions underscores its importance in synthetic organic chemistry.
Organic Synthesis
Key Intermediate
The compound serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to develop new materials and compounds with specific properties tailored for various applications.
Examples of Use
In synthetic pathways for creating biologically active compounds, this compound has been employed to construct intricate molecular architectures that exhibit desired pharmacological profiles .
Fluorescent Probes
Biological Imaging Applications
This compound can be transformed into fluorescent probes for biological imaging. Its optical properties enable researchers to visualize cellular processes in real-time, providing insights into dynamic biological systems.
Research Findings
Studies have shown that derivatives of this compound can be used effectively in live-cell imaging due to their stability and brightness . This application is particularly valuable in understanding cellular mechanisms and drug interactions.
Material Science
Development of Advanced Materials
this compound finds applications in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the performance and efficiency of these devices.
Performance Metrics
Research indicates that incorporating this compound into OLED formulations can improve device efficiency and stability . The ability to fine-tune its properties through chemical modifications further enhances its applicability in material science.
Pharmaceutical Development
Drug Formulation Significance
In pharmaceutical development, this compound plays a crucial role in creating compounds that target specific biological pathways. This targeting improves therapeutic efficacy and minimizes side effects.
Case Studies in Drug Development
Several studies have demonstrated the use of this compound in synthesizing new drugs aimed at treating various conditions. Its utility as a chiral building block has been pivotal in developing therapeutics with enhanced specificity and reduced toxicity .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chiral Catalysis | Acts as a chiral ligand in asymmetric synthesis | High yields of enantiomers |
| Organic Synthesis | Serves as an intermediate for complex organic molecules | Tailored properties for specific applications |
| Fluorescent Probes | Used for biological imaging | Real-time visualization of cellular processes |
| Material Science | Applied in OLED development | Improved efficiency and stability |
| Pharmaceuticals | Important for drug formulation targeting specific pathways | Enhanced therapeutic efficacy |
Mechanism of Action
The mechanism of action of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and chiral centers play a crucial role in its reactivity and selectivity. In asymmetric catalysis, it acts as a chiral ligand, facilitating enantioselective reactions by forming complexes with metal catalysts. These complexes then interact with substrates to produce chiral products with high enantiomeric excess.
Comparison with Similar Compounds
Positional Isomers: 3,3' vs. 6,6' Dibromo Derivatives
- (S)-6,6'-Dibromo-1,1'-bi-2-naphthol (CAS: 13185-00-7) Structural Difference: Bromine substituents at the 6,6' positions instead of 3,3' . Applications: Primarily used in polymer synthesis (e.g., norbornene-based polymers) due to its reactive hydroxyl groups . Chiral Recognition: Less effective in enantioselective catalysis compared to the 3,3' isomer, as substituent position critically influences steric interactions in chiral cavities .
Non-Brominated Analogues
- (S)-1,1'-Bi-2-naphthol (BINOL) Structural Difference: Lacks bromine substituents. Properties: Lower molecular weight (286.33 g/mol) and reduced steric bulk. Applications: A foundational chiral scaffold in asymmetric catalysis but requires functionalization (e.g., bromination) for enhanced enantioselectivity. For instance, (R)-1,1'-bi-2-naphthol achieves only 40% ee in trifluoromethyl allenol synthesis, whereas (R)-3,3'-dibromo-BINOL achieves 92% ee under identical conditions .
Halogen-Substituted Derivatives
- (S)-3,3'-Diiodo-1,1'-bi-2-naphthol
- Structural Difference : Iodine atoms replace bromine.
- Impact : Heavier iodine atoms alter electronic properties and metal coordination, enabling applications in trinuclear Cu/Ni complexes with distinct UV-Vis and CD spectral profiles .
- Catalytic Performance : Comparable enantioselectivity to brominated derivatives but may exhibit slower reaction kinetics due to increased steric hindrance.
Methoxy-Modified Analogues
- (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Comparative Performance in Catalysis and Chiral Recognition
Key Findings:
- Bromine Substitution: The 3,3'-dibromo configuration significantly enhances enantioselectivity compared to non-brominated BINOL. For example, in trifluoromethyl allenol synthesis, (R)-3,3'-dibromo-BINOL achieves 92% ee vs. 40% for (R)-BINOL .
- Positional Effects : 6,6'-dibromo derivatives are less effective in chiral recognition but excel in polymer applications due to their reactive hydroxyl groups .
- Halogen Choice : Iodine substituents enable unique coordination chemistry but may reduce catalytic efficiency due to steric bulk .
Practical Considerations
- Purity and Availability: (S)-3,3'-Dibromo-BINOL is commercially available with ≥97% purity (GC/Titration) and is stocked by suppliers like TCI America and BLD Pharm .
- Cost: High cost (e.g., ¥36,000/g for (R)-3,3'-dibromo-BINOL) compared to non-brominated BINOL derivatives .
- Storage: Stable under inert conditions but sensitive to moisture due to phenolic OH groups .
Q & A
Basic Research Questions
Q. What methods are recommended for determining the enantiomeric purity of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in solution?
- Methodological Answer : Enantiomeric purity can be determined using (1)H NMR spectroscopy with (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a chiral solvating agent. Prepare a 3 mmol L⁻¹ solution in n-hexane/isopropanol (70:30 v/v), and measure the absorbance at 335 nm. The linear relationship between enantiomeric excess (ee) and absorbance (R² = 0.9984) allows accurate quantification. Cross-validate results with chiral HPLC for confirmation .
Q. How can researchers purify enantiomers of 1,1'-bi-2-naphthol derivatives like this compound?
- Methodological Answer : Solid-phase extraction (SPE) using metal-organic frameworks (MOFs) is effective. Optimize SPE columns with MOFs that exhibit higher adsorption selectivity for the (S)-enantiomer. Under developed conditions, absolute recoveries reach 98% for (S)-enantiomers vs. 62% for (R)-enantiomers, enabling efficient separation .
Q. What spectroscopic techniques characterize the chiral environment of this compound?
- Methodological Answer : Circular dichroism (CD) spectroscopy is critical. Prepare a 0.1 mM solution in ethanol or water and measure CD spectra between 200–400 nm. Complexation with proteins like human serum albumin (HSA) induces bathochromic shifts (e.g., at 370 nm) and signal amplification (250 nm), revealing enantiomer-protein interactions .
Advanced Research Questions
Q. How does this compound function as a catalyst in enantioselective allylation reactions?
- Methodological Answer : Follow the Schaus protocol: Use (S)-3,3'-Dibromo-1,1'-bi-2-naphthol (5–10 mol%) as a chiral catalyst with allylboronates in tert-butanol. Stir at room temperature for 24 hours to achieve enantiomeric excess >90% in α-alkyl cyclic enone products. Mechanistic studies suggest Br groups enhance Lewis acidity and stereochemical control .
Q. What strategies optimize this compound as a ligand in asymmetric synthesis?
- Methodological Answer : Modify steric and electronic properties by introducing substituents (e.g., methyl or methoxy groups) at non-brominated positions. For example, (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol improves enantioselectivity in zirconium-catalyzed Strecker reactions (up to 95% ee) by enhancing substrate-ligand coordination .
Q. How do protein interactions influence the chiral properties of this compound?
- Methodological Answer : Conduct molecular docking and density functional theory (DFT) simulations to model binding with HSA. Experimental CD spectra show signal amplification upon complexation due to increased solubilization. Equimolar mixtures of (R)- and (S)-enantiomers with HSA nullify CD signals, indicating no enantiomeric preference .
Q. What experimental approaches resolve contradictions in enantioselectivity data for brominated binaphthol derivatives?
- Methodological Answer : Systematically vary reaction conditions (solvent, temperature, catalyst loading) and analyze using multivariate regression. For example, conflicting adsorption efficiencies (e.g., 98% recovery for (S)- vs. 62% for (R)-enantiomers in SPE) may arise from MOF pore size or solvent polarity effects. Replicate studies under standardized conditions to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
